

Introduction: A Strategic Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2,4-Dibromo-6-fluorobenzamide

CAS No.: 904285-17-2

Cat. No.: B1375580

[Get Quote](#)

2,4-Dibromo-6-fluorobenzamide is a polyhalogenated aromatic compound that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the benzene ring, creates a distinct electronic landscape that imparts specific reactivity and properties. The presence of multiple halogen atoms offers regioselective handles for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. The benzamide moiety provides hydrogen bonding capabilities and a site for further chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, tailored for professionals in research and drug development.

Section 1: Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in experimental work. These properties dictate the conditions required for storage, handling, and reaction setup.

Chemical Identity

- IUPAC Name: **2,4-Dibromo-6-fluorobenzamide**

- CAS Number: 904285-17-2
- Molecular Formula: C₇H₄Br₂FNO
- Synonyms: Benzamide, 2,4-dibromo-6-fluoro-

Physicochemical Data

The properties listed below are crucial for predicting the compound's behavior in various solvents and thermal conditions. Note that several of these values are computationally predicted, as is common for specialized research chemicals where extensive physical characterization may not be publicly available.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Section 2: Molecular Structure and Spectroscopic Profile

Understanding the molecular structure is key to predicting reactivity. The electronic effects of the substituents create a unique chemical environment, which can be elucidated through various spectroscopic techniques.

Electronic and Structural Influences

The chemical behavior of **2,4-Dibromo-6-fluorobenzamide** is governed by the interplay of its functional groups. The bromine and fluorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). The amide group, conversely, can donate

electron density into the ring through resonance (+M). This push-pull dynamic makes the aromatic ring generally electron-poor, influencing its reactivity in substitution reactions.

Caption: Electronic effects on the **2,4-Dibromo-6-fluorobenzamide** ring.

Expected Spectroscopic Signatures

While specific spectra for this exact compound are not widely published, its structure allows for the prediction of key spectroscopic features based on well-established principles.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The aromatic region would likely show two distinct signals, each corresponding to a single proton on the ring. These would appear as complex multiplets due to coupling with each other and with the fluorine atom. The amide protons ($-\text{NH}_2$) would typically
- [To cite this document: BenchChem. \[Introduction: A Strategic Building Block in Modern Chemistry\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1375580#2-4-dibromo-6-fluorobenzamide-chemical-properties\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)